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Abstract

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine
ring system linked to a pyrazole moiety and functionalized with a hydroxymethyl group. This
unique structural combination of hydrogen bond donors and acceptors, along with its aromatic
features, makes it a valuable building block in medicinal chemistry and materials science.[1][2]
Its scaffold is prevalent in a range of biologically active molecules, serving as a key
intermediate in the synthesis of novel therapeutic agents targeting neurological disorders,
inflammatory conditions, and cancers.[1] This guide provides a comprehensive overview of its
chemical properties, a detailed synthetic protocol, spectroscopic analysis, and explores its
current and potential applications in the field of drug discovery.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol.
It is also commonly referred to by its synonym, (6-Pyrazol-1-yl-pyridin-3-yl)methanol.[1] The
molecule’s core structure consists of a pyridine ring substituted at the 6-position with a 1H-
pyrazol-1-yl group and at the 3-position with a methanol (hydroxymethyl) group.
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Figure 1: Chemical Structure of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol.

This structure combines a donor-acceptor pyridine ring with the versatile pyrazole heterocycle,
making it a prime candidate for forming coordination complexes and participating in hydrogen-
bonding studies.[2]

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source(s)
CAS Number 748796-38-5 [1]1[3]
Molecular Formula CoHoN3O [1]14]
Molecular Weight 175.19 g/mol [1114]
Appearance White or light yellow solid [1]

Purity > 95-96% [1]

VIGBDROPWUIYLD-
InChl Key [4]
UHFFFAOYSA-N

Canonical SMILES OCclccc(ncl)-n2ceen2 [4]

Storage Conditions Store at 0-8 °C [1]

| Solubility | Soluble in organic solvents like methanol and DMSO |[1] |

Synthesis and Purification

The synthesis of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is typically achieved through a
multi-step process. A common and efficient strategy involves the nucleophilic aromatic
substitution of a halogenated pyridine precursor with pyrazole, followed by the reduction of an
ester or aldehyde group at the 3-position of the pyridine ring.

Proposed Synthetic Workflow

The rationale for this two-step approach is its reliability and the commercial availability of the
starting materials. The initial substitution reaction leverages the electron-withdrawing nature of
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the pyridine nitrogen to activate the ring for nucleophilic attack by pyrazole. The subsequent
reduction of the ester is a standard, high-yielding transformation.

Methyl 6-chloropyridine-3-carboxylate
+ 1H-Pyrazole

Final Product: Purification
el (6-(1H-Pyrazol-1-yl)pyridi (Column Chrom: )

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol.

Experimental Protocol: Synthesis

This protocol describes a representative procedure based on established chemical principles
for analogous compounds.

Materials:

o Methyl 6-chloropyridine-3-carboxylate

e 1H-Pyrazole

e Potassium carbonate (K2COs), anhydrous
¢ Dimethylformamide (DMF), anhydrous

e Sodium borohydride (NaBHa4)

o Tetrahydrofuran (THF), anhydrous

e Methanol (MeOH)

o Ethyl acetate (EtOAC)

e Hexanes

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
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e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

« Silica gel for column chromatography

Step 1: Synthesis of Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

e To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-
chloropyridine-3-carboxylate (1.0 eq), 1H-pyrazole (1.2 eq), and anhydrous potassium
carbonate (2.5 eq).

o Add anhydrous DMF to the flask to create a solution with a concentration of approximately
0.5 M with respect to the starting pyridine.

o Causality: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate
and facilitates the nucleophilic substitution. K2COs acts as a base to deprotonate pyrazole
in situ, forming the nucleophile.

o Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting material is consumed
(typically 6-12 hours).

e Cool the mixture to room temperature and pour it into ice-water.
o Extract the aqueous mixture with ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter, and
concentrate under reduced pressure to yield the crude intermediate. This intermediate can
be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Reduction to (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol

o Dissolve the crude methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate (1.0 eq) in a mixture of
THF and methanol (e.g., a 4:1 ratio).

e Cool the solution to 0 °C in an ice bath.
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e Slowly add sodium borohydride (NaBHa) (3.0-4.0 eq) portion-wise to the solution.

o Causality: NaBHa is a selective reducing agent for esters and ketones. The reaction is
performed at O °C to control the exothermic reaction and prevent side reactions. Methanol
acts as a proton source for the workup of the borate-ester complex.

 After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 2-4 hours, monitoring by TLC.

e Once the reaction is complete, carefully quench the reaction by slowly adding water at O °C,
followed by saturated NaHCOs solution.

o Extract the product with ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQOa, filter, and
concentrate under reduced pressure.

Step 3: Purification

 Purify the crude product by flash column chromatography on silica gel, using a gradient of
ethyl acetate in hexanes as the eluent.

o Combine the fractions containing the pure product and evaporate the solvent to yield (6-(1H-
Pyrazol-1-yl)pyridin-3-yl)methanol as a white or light yellow solid.[1]

Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. High-
resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy
are primary methods. While specific experimental data is proprietary or not widely published, a
predicted NMR spectrum can be inferred from the structure.

Table 2: Predicted 'H and 13C NMR Data (in DMSO-ds, values are estimates)
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1H NMR Predicted 8 Multiplicity Integration Assignment
(ppm)

Pyridine-H ~8.50 d 1H H2

Pyridine-H ~7.90 dd 1H H4

Pyridine-H ~7.70 d 1H H5

Pyrazole-H ~8.30 d 1H Pyrazole-H5'

Pyrazole-H ~7.80 d 1H Pyrazole-H3'

Pyrazole-H ~6.60 t 1H Pyrazole-H4'

-CHa2- ~4.60 d 2H -CH20H

“OH | ~5.40 | t | 1H | -CH20H |

13C NMR Predicted & (ppm) Assignment
Pyridine-C ~152 C6
Pyridine-C ~148 Cc2
Pyridine-C ~139 C4
Pyridine-C ~135 C3
Pyridine-C ~112 C5
Pyrazole-C ~142 c3
Pyrazole-C ~128 1015)
Pyrazole-C ~108 c4
Methanol-C ~62 -CH20H

Note: Predicted shifts are based on analogous structures and standard chemical shift tables.
Actual values may vary.[5][6]

Reactivity and Applications in Drug Discovery
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The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in
numerous approved drugs, including kinase inhibitors for cancer and anti-inflammatory agents.
[7] The combination of the pyrazole and pyridine rings in (6-(1H-Pyrazol-1-yl)pyridin-3-
yl)methanol creates a versatile platform for drug design.

Chemical Reactivity

e Hydroxyl Group: The primary alcohol is the main site of reactivity. It can be easily oxidized to
an aldehyde or carboxylic acid, or converted to various esters and ethers. This functional
handle allows for the straightforward attachment of other molecular fragments, a key step in
building a library of derivatives for structure-activity relationship (SAR) studies.

o Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. It can also
act as a ligand for metal coordination.[1]

o Pyrazole Ring: The pyrazole ring is generally stable but can participate in electrophilic
substitution under certain conditions.

Role as a Key Intermediate

This compound serves as a crucial starting material or intermediate in the synthesis of more
complex molecules with therapeutic potential.[1] The pyrazole-pyridine core is a key feature in
a number of kinase inhibitors and other targeted therapies.[7] Research indicates its utility in
developing compounds for:

» Neurological Disorders: As a building block for agents targeting CNS pathways.[1]

¢ Oncology: The scaffold is related to structures found in MET kinase inhibitors and other anti-
cancer agents.[1][8]

o Inflammation: The pyrazole nucleus is a well-known pharmacophore in anti-inflammatory
drugs.[1]
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Figure 3: Logical flow from the core building block to potential therapeutic applications.

Conclusion

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a compound of significant interest to the
scientific and drug development community. Its well-defined structure, accessible synthesis,
and versatile reactivity make it an invaluable tool for creating novel molecular entities. The
presence of the proven pyrazole-pyridine pharmacophore suggests a high potential for its
derivatives to interact with important biological targets, paving the way for the development of
next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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